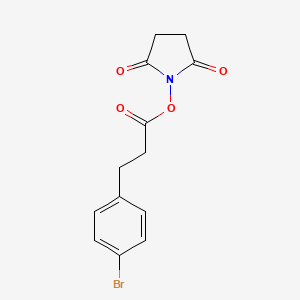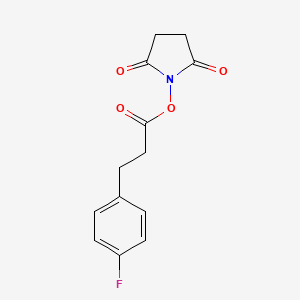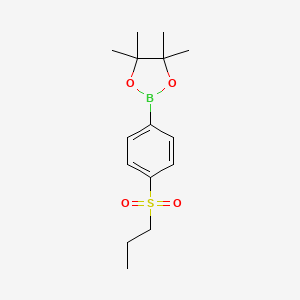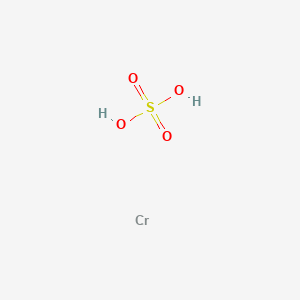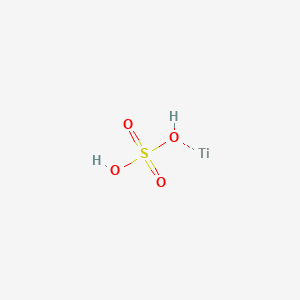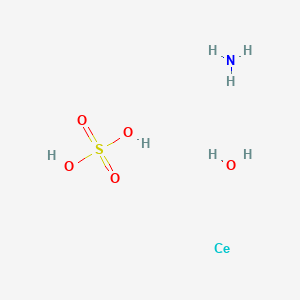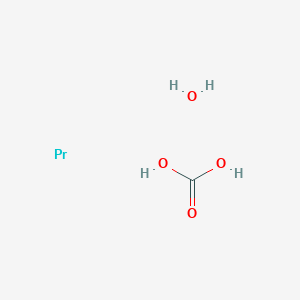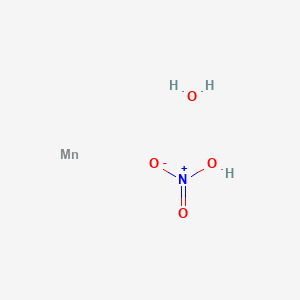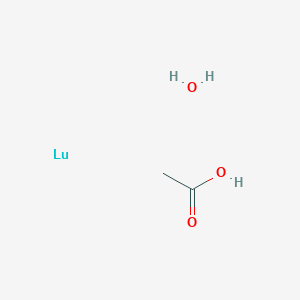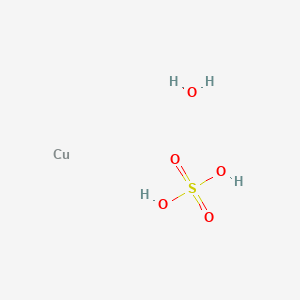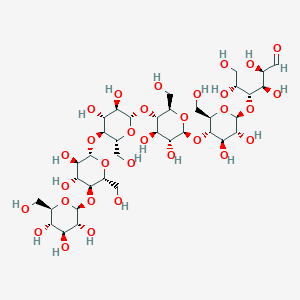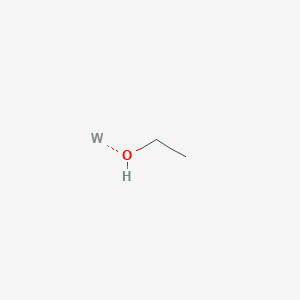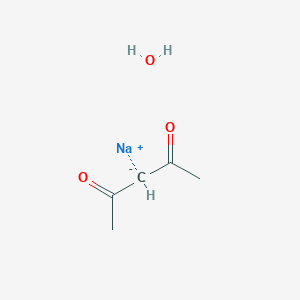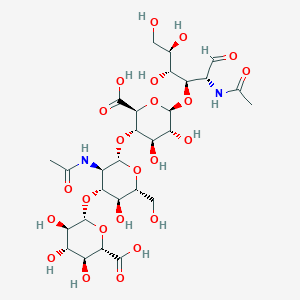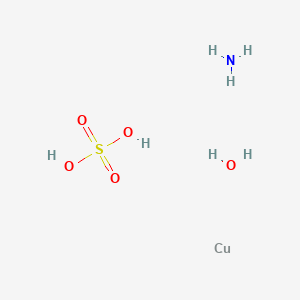
AMMONIUM COPPER(II) SULFATE HEXAHYDRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane, copper, sulfuric acid, and hydrate form a complex compound that combines the properties of each constituent. Azane, commonly known as ammonia, is a simple nitrogen-hydrogen compound. Copper is a transition metal known for its high thermal and electrical conductivity. Sulfuric acid is a strong mineral acid with a wide range of industrial applications. Hydrate refers to a compound that contains water molecules within its crystal structure. This combination results in a compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves the reaction of copper with sulfuric acid in the presence of azane (ammonia) and water. One common method is to dissolve copper oxide in sulfuric acid, forming copper sulfate. Ammonia is then added to the solution, resulting in the formation of tetraamminecopper(II) sulfate hydrate. The reaction conditions typically involve heating the solution to facilitate the dissolution and reaction processes.
Industrial Production Methods
Industrially, the compound can be produced by reacting copper sulfate with ammonia in an aqueous solution. The process involves careful control of temperature and concentration to ensure the formation of the desired hydrate. The resulting product is then crystallized and purified to obtain the final compound.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Copper can be oxidized to form copper(II) oxide.
Reduction: Copper(II) ions can be reduced to metallic copper.
Substitution: Ammonia ligands can be substituted with other ligands in the coordination complex.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as ethylenediamine or other amines can be used for substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO)
Reduction: Metallic copper (Cu)
Substitution: Various copper coordination complexes
科学的研究の応用
Chemistry
The compound is used in coordination chemistry studies to understand the behavior of metal-ligand complexes. It serves as a model compound for studying the electronic and structural properties of copper complexes.
Biology
In biological research, the compound is used to study the role of copper in enzymatic reactions and its interaction with biological molecules. It is also used in the synthesis of copper-based drugs and therapeutic agents.
Medicine
The compound has applications in medicine, particularly in the development of copper-based antimicrobial agents. It is also used in the formulation of certain pharmaceuticals.
Industry
Industrially, the compound is used in electroplating, as a catalyst in chemical reactions, and in the production of other copper compounds. It is also used in the textile industry for dyeing and printing processes.
作用機序
The compound exerts its effects through the coordination of ammonia ligands to the copper ion, forming a stable complex. The copper ion can interact with various molecular targets, including enzymes and proteins, altering their activity. The sulfuric acid component provides an acidic environment that can facilitate certain chemical reactions. The hydrate component ensures the stability and solubility of the compound in aqueous solutions.
類似化合物との比較
Similar Compounds
Ammonia (Azane): A simple nitrogen-hydrogen compound with similar coordination properties.
Copper(II) sulfate: A common copper compound used in various industrial applications.
Sulfuric acid: A strong acid with wide-ranging applications in chemistry and industry.
Hydrated copper complexes: Compounds with similar coordination structures and properties.
Uniqueness
The uniqueness of this compound lies in its combination of ammonia, copper, sulfuric acid, and water, resulting in a complex with distinct chemical and physical properties. The presence of ammonia ligands enhances the stability and reactivity of the copper ion, making it suitable for various applications in research and industry.
特性
IUPAC Name |
azane;copper;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIMHVBXFUCBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.O.OS(=O)(=O)O.[Cu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH7NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
